Isobutyl Styryl Ketone

Description

Contextualizing Isobutyl Styryl Ketone within α,β-Unsaturated Ketone Chemistry

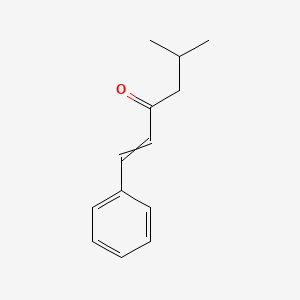

Isobutyl Styryl Ketone belongs to the class of organic compounds known as α,β-unsaturated ketones. wikipedia.orgscbt.com This classification is defined by the presence of a carbon-carbon double bond between the α and β carbons relative to a carbonyl group (C=O). socratic.org This conjugated system of alternating double and single bonds results in electron delocalization, which significantly influences the molecule's reactivity. pearson.com

The structure of Isobutyl Styryl Ketone features a phenyl group attached to the β-carbon of the unsaturated system and an isobutyl group attached to the carbonyl carbon. This specific arrangement of functional groups dictates its chemical behavior. The α,β-unsaturated carbonyl moiety is a key reactive feature, making the compound susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon in what is known as a conjugate or Michael addition. wikipedia.orgpearson.com This reactivity is a cornerstone of its application in the synthesis of more complex molecules.

The general structure of α,β-unsaturated aldehydes and ketones is often a result of aldol (B89426) condensation reactions. pressbooks.pub The presence of both an alkene and a ketone functional group in conjugation leads to unique spectral properties. For instance, the protons on the β-carbon of α,β-unsaturated carbonyl compounds typically resonate at lower fields in NMR spectroscopy compared to standard alkene protons. libretexts.org

Historical Perspectives and Foundational Studies in Ketone Reactivity

The study of ketones has a rich history in organic chemistry, with their diverse applications ranging from industrial solvents to crucial intermediates in synthesis. ebsco.com The reactivity of the carbonyl group, characterized by its polarity, has long been a subject of investigation, leading to the development of fundamental reactions like nucleophilic addition and reduction. ebsco.combritannica.com

Early research in the late 19th and early 20th centuries laid the groundwork for understanding the condensation reactions of ketones and aldehydes. researchgate.net Notably, the Claisen-Schmidt condensation, first described in the 1880s, provides a direct method for synthesizing α,β-unsaturated ketones. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aromatic aldehyde with an aliphatic ketone in the presence of a base. numberanalytics.comdoubtnut.com The synthesis of Isobutyl Styryl Ketone can be achieved through such a condensation, reacting benzaldehyde (B42025) with 4-methyl-2-pentanone.

Foundational studies on the reactivity of α,β-unsaturated ketones revealed their dual electrophilic nature, with reactivity at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). pearson.compressbooks.pub The type of nucleophile and reaction conditions often determine the regioselectivity of the attack. pressbooks.pub Weaker nucleophiles generally favor 1,4-addition, a reaction pathway central to the utility of compounds like Isobutyl Styryl Ketone in organic synthesis. pressbooks.pub

Significance and Research Trajectories within Organic Synthesis

Isobutyl Styryl Ketone serves as a valuable building block in organic synthesis. Its α,β-unsaturated system allows for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. For example, it can be reduced to the corresponding saturated ketone or alcohol, or oxidized to carboxylic acids.

A significant area of research involving Isobutyl Styryl Ketone and related α,β-unsaturated ketones is their use in Michael addition reactions. wikipedia.org This reaction, which involves the 1,4-addition of a nucleophile, is a powerful tool for forming new carbon-carbon bonds. libretexts.org This makes Isobutyl Styryl Ketone a useful intermediate in the synthesis of more complex organic molecules.

Current research trajectories continue to explore the synthetic utility of α,β-unsaturated ketones. This includes their use in the synthesis of heterocyclic compounds and in multicomponent reactions, which are valued for their efficiency and atom economy. researchgate.net Furthermore, the dimerization of styryl alkyl ketones has been studied, leading to the formation of complex cyclohexanone (B45756) structures. acs.org The development of new catalytic methods, including photocatalysis, is also expanding the range of transformations possible with these versatile compounds. researchgate.net

Chemical and Physical Properties of Isobutyl Styryl Ketone

| Property | Value |

| CAS Number | 2892-18-4 |

| Molecular Formula | C₁₃H₁₆O cymitquimica.comscbt.com |

| Molecular Weight | 188.27 g/mol cymitquimica.comscbt.com |

| IUPAC Name | 5-Methyl-1-phenylhex-1-en-3-one cymitquimica.com |

| Appearance | Colorless to Yellow to Green clear liquid cymitquimica.comchemicalbook.com |

| Melting Point | 43°C chemicalbook.com |

| Boiling Point | 283.28°C (estimate) chemicalbook.com |

| Density | 0.9509 g/cm³ chemicalbook.com |

| SMILES | CC(C)CC(=O)C=Cc1ccccc1 cymitquimica.com |

| InChIKey | LLVCDRTZBYXKII-CMDGGOBGSA-N cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-methyl-1-phenylhex-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVCDRTZBYXKII-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062687, DTXSID701292037 | |

| Record name | 1-Hexen-3-one, 5-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-5-Methyl-1-phenyl-1-hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60796-12-5, 2892-18-4 | |

| Record name | (1E)-5-Methyl-1-phenyl-1-hexen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60796-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylstyryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-5-Methyl-1-phenylhex-1-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060796125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styryl isobutyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styryl isobutyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexen-3-one, 5-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexen-3-one, 5-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-5-Methyl-1-phenyl-1-hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-5-methyl-1-phenylhex-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.236.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-1-phenylhex-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLSTYRYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGH79M666G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isobutyl Styryl Ketone and Analogues

Classical and Established Routes for α,β-Unsaturated Ketones

Traditional methods for synthesizing α,β-unsaturated ketones, including isobutyl styryl ketone, have been the bedrock of organic synthesis for many years. These routes are valued for their reliability and the wealth of literature supporting their application.

Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.org It involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone, which then undergoes dehydration to yield a conjugated enone. wikipedia.org

The base-catalyzed aldol condensation is a common and effective method for synthesizing α,β-unsaturated ketones. libretexts.org The reaction is typically initiated by a base, such as hydroxide (B78521), which deprotonates a ketone to form an enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone can then be dehydrated, often under the reaction conditions, to form the final α,β-unsaturated ketone. youtube.commedium.com

The mechanism proceeds through the following steps:

Enolate Formation: A base removes an acidic α-hydrogen from the ketone, creating a resonance-stabilized enolate ion. libretexts.orgmedium.com

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. libretexts.orgmedium.com

Protonation: The alkoxide is protonated by a proton source, typically the solvent, to form a β-hydroxy ketone. libretexts.orgmedium.com

Dehydration: Under the reaction conditions, a molecule of water is eliminated to form the stable, conjugated α,β-unsaturated ketone. libretexts.orgyoutube.com

| Reactant 1 | Reactant 2 | Base Catalyst | Product |

| Ketone (with α-hydrogens) | Aldehyde | Hydroxide (e.g., NaOH, KOH) | α,β-Unsaturated Ketone |

| Acetone (B3395972) | Benzaldehyde (B42025) | Sodium Hydroxide | Benzalylideneacetone |

| Methyl Isobutyl Ketone | Benzaldehyde | Sodium Hydroxide | Isobutyl Styryl Ketone |

Table 1: Examples of Base-Catalyzed Aldol Condensation

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. iiste.orgmasterorganicchemistry.com This reaction is particularly useful for synthesizing chalcones and their analogues, including isobutyl styryl ketone. iiste.orguomustansiriyah.edu.iqwisdomlib.org The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, in a protic solvent like ethanol. iiste.orgscispace.com

In the synthesis of isobutyl styryl ketone via this method, methyl isobutyl ketone would react with benzaldehyde. The ketone acts as the nucleophile after being deprotonated by the base to form an enolate. iiste.org This enolate then attacks the benzaldehyde, which cannot self-condense as it has no α-hydrogens. wikipedia.org The subsequent dehydration of the aldol addition product is often rapid due to the formation of a highly conjugated system. uomustansiriyah.edu.iq

| Ketone | Aldehyde | Catalyst | Solvent | Product |

| Methyl Isobutyl Ketone | Benzaldehyde | NaOH or KOH | Ethanol | Isobutyl Styryl Ketone |

| Acetophenone (B1666503) | Benzaldehyde | NaOH | Ethanol | Chalcone (B49325) |

| Cyclohexanone (B45756) | Benzaldehyde | KOH | Methanol | 2-Benzylidenecyclohexanone |

Table 2: Claisen-Schmidt Condensation Reactions

The Claisen-Schmidt condensation is a widely used and versatile method for the preparation of α,β-unsaturated ketones, offering good yields and operational simplicity. scispace.comchemrevlett.com

The acetoacetic ester synthesis is a versatile method for preparing ketones. jove.comntu.edu.sg This process involves the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. pearson.compearson.com To synthesize a ketone like isobutyl styryl ketone using this method, a multi-step process would be envisioned.

The general steps are as follows:

Enolate Formation: Ethyl acetoacetate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. jove.comucalgary.ca

Alkylation: The enolate is then reacted with an appropriate alkyl halide in an SN2 reaction to introduce an alkyl group. jove.comntu.edu.sg For a complex structure like isobutyl styryl ketone, this step would require a specific halide such as a styryl halide, which can be challenging.

Hydrolysis and Decarboxylation: The resulting alkylated β-keto ester is then hydrolyzed, typically with acid, and heated to induce decarboxylation, yielding the final ketone. jove.comucalgary.ca

While this method is powerful for producing a wide range of ketones, its direct application for a styryl ketone might be less straightforward than condensation methods. However, it remains a fundamental and important route in synthetic organic chemistry.

Aldol Condensation Approaches and Variations

Modern and Advanced Synthetic Approaches

In recent years, significant advancements in synthetic methodology have provided new and efficient routes to α,β-unsaturated ketones. These modern approaches often offer advantages in terms of selectivity, efficiency, and milder reaction conditions.

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of α,β-unsaturated ketones. These methods often involve the direct coupling of various starting materials, providing atom-economical pathways.

For instance, palladium-catalyzed reactions have been developed for the intermolecular oxidative coupling of alkynamides and terminal alkenes to produce α,β-unsaturated ketones with high stereoselectivity. nih.govacs.org This reaction proceeds under mild conditions and is believed to involve a cyclic oxypalladation intermediate. acs.org Another approach involves the palladium-catalyzed direct coupling of indoles with carbon monoxide and alkynes to selectively generate linear α,β-unsaturated ketones. acs.org

Ruthenium catalysts have also been employed in the coupling of alkynes with aldehydes or alcohols to form α,β-unsaturated ketones. nih.gov Nickel-catalyzed hydroacylation of alkynes represents another modern, atom-economical route to access these compounds. bohrium.com These transition metal-catalyzed methods offer significant advantages, including high yields and functional group tolerance, making them attractive alternatives to classical methods.

| Metal Catalyst | Reactant 1 | Reactant 2 | Product Type |

| Palladium (Pd) | Alkynamide | Terminal Alkene | E-α,β-Unsaturated Ketone |

| Palladium (Pd) | Indole | Carbon Monoxide, Alkyne | Linear α,β-Unsaturated Ketone |

| Ruthenium (Ru) | Alkyne | Aldehyde/Alcohol | α,β-Unsaturated Ketone |

| Nickel (Ni) | Alkyne | Thioester | E-enone |

Table 3: Examples of Transition Metal-Catalyzed Syntheses of α,β-Unsaturated Ketones

Transition Metal-Catalyzed Direct Coupling Reactions

Photo/Cobalt Catalysis for Ketone Synthesis from Alcohols and Styrenes

A dual photo/cobalt-catalytic method has been developed for the synthesis of ketones from primary alcohols and alkenes, offering a direct oxidative coupling approach. researchgate.netscribd.com This strategy manipulates the reactivity of nucleophilic ketyl radicals and demonstrates a broad scope for both primary alcohols and alkenes with high chemo- and regioselectivity under mild reaction conditions. researchgate.netscribd.com The use of cobalt carbonyl complexes with phosphine (B1218219) ligands as catalysts is a key feature of this method, which often proceeds at room temperature under photo-irradiation. This approach allows for the direct formation of ketones from simple alcohol and alkene precursors and shows high tolerance for various functional groups. However, the yields can be lower with electron-rich styrenes, while electron-neutral and electron-poor styrenes tend to perform better. Mechanistic studies highlight the crucial role of cobalt catalysis in achieving efficient catalysis and a broad substrate scope. researchgate.net

Rhodium-Catalyzed Tandem Carbonyl Addition-Redox Isomerization

Rhodium-catalyzed reactions have been effectively used to convert primary alcohols and butadiene into branched isobutyl ketones through a tandem carbonyl addition-redox isomerization process. nih.govorganic-chemistry.orgacs.org This method represents the first instance of rhodium-catalyzed carbonyl addition via hydrogen autotransfer, directly transforming alcohols into more valuable ketones without the need for premetalated reagents or stoichiometric metallic reductants. organic-chemistry.orgacs.org The reaction sequence involves the dehydrogenation of alcohols to aldehydes, followed by a rhodium-catalyzed coupling with butadiene and subsequent redox isomerization. organic-chemistry.org The catalyst system often employs Rh(cod)₂BAr₄F with potassium carbonate as a base. organic-chemistry.org This methodology is applicable to a wide range of substrates, including benzylic and aliphatic alcohols, as well as heteroaryl derivatives. organic-chemistry.org A related process using aldehydes as starting materials and sodium formate (B1220265) as a hydrogen source has also been reported. nih.govresearchgate.net

Nickel-Catalyzed Enantioselective Reductive Conjugate Arylation and Heteroarylation

Nickel-catalyzed methods have been developed for the enantioselective reductive conjugate arylation and heteroarylation of enones, providing access to chiral β-arylated ketones. researchgate.netorganic-chemistry.orgdicp.ac.cnacs.orgnih.gov These reactions often utilize a nickel complex with a chiral ligand, such as isoquinox, and employ aryl or heteroaryl halides as the arylating agents. organic-chemistry.orgdicp.ac.cnacs.org The process is typically carried out in the presence of a reducing agent like manganese powder and proceeds under mild conditions. organic-chemistry.orgdicp.ac.cn Mechanistic studies and DFT calculations support a pathway involving the 1,4-addition of an arylnickel(I) species to the enone. organic-chemistry.orgdicp.ac.cnacs.org This methodology exhibits a broad substrate scope with excellent stereoselectivity and has been applied to the synthesis of chiral fragments of pharmaceutical compounds. organic-chemistry.orgdicp.ac.cnacs.orgnih.gov

Photoredox-Catalyzed Acyl Cross-Coupling Strategies

Photoredox catalysis, often in combination with nickel catalysis, provides a powerful tool for the synthesis of ketones through acyl cross-coupling reactions. rsc.orgnih.govresearchgate.netacs.orgorganic-chemistry.org These methods allow for the coupling of various acyl sources, such as acyl chlorides or carboxylic acid esters, with radical precursors under mild conditions. rsc.orgnih.govresearchgate.net For instance, a dual photoredox/nickel-catalyzed cross-electrophile coupling of two different carboxylic acid esters has been developed, enabling the synthesis of sterically congested ketones. nih.govresearchgate.net Another approach involves the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates, which circumvents the need for reactive organometallic nucleophiles. organic-chemistry.org These photoredox strategies are characterized by their mild reaction conditions and high functional group tolerance. nih.govorganic-chemistry.org

One-Pot Multicomponent Synthesis Strategies

One-pot multicomponent reactions offer an efficient pathway to synthesize complex molecules like β-acetamido ketones in a single step from simple starting materials. cdnsciencepub.comthieme-connect.comnih.govekb.egorganic-chemistry.org These reactions typically involve the condensation of an aromatic aldehyde, an enolizable ketone or ketoester, and a nitrile in the presence of a catalyst. cdnsciencepub.comthieme-connect.comnih.govorganic-chemistry.org Various catalysts have been employed, including p-toluenesulfonic acid (pTSA), iodine, boric acid, and cyanuric chloride. cdnsciencepub.comthieme-connect.comnih.govorganic-chemistry.org These methods are advantageous due to their operational simplicity, reduced reaction times, and often high yields. nih.govorganic-chemistry.org For example, using boric acid as a solid heterogeneous catalyst allows for the reaction to proceed at room temperature with easy catalyst separation. nih.gov

Reactions Involving Aryldiazomethanes for Benzylic Ketone Formation

A general method for the synthesis of benzylic ketones involves the homologation of aldehydes using aryldiazomethanes. acs.orgacs.orgorganic-chemistry.orgresearchgate.netnih.gov In this approach, aryldiazomethanes are generated in situ from the corresponding tosylhydrazones of aromatic aldehydes by heating in the presence of a base in a polar protic solvent. acs.orgacs.orgorganic-chemistry.orgresearchgate.netnih.gov This method avoids the isolation and handling of potentially hazardous aryldiazomethanes. acs.orgorganic-chemistry.org The reaction proceeds in moderate to excellent yields with a variety of aldehydes and is particularly useful for preparing aryldiazomethanes with electron-releasing substituents. acs.orgacs.org

Catalytic Strategies in Isobutyl Styryl Ketone Synthesis

The synthesis of isobutyl styryl ketone and its analogues heavily relies on various catalytic strategies to achieve high efficiency and selectivity.

Transition Metal Catalysis is a cornerstone, with rhodium and nickel being prominent.

Rhodium catalysts are instrumental in tandem carbonyl addition-redox isomerization reactions, enabling the direct conversion of primary alcohols to isobutyl ketones. nih.govorganic-chemistry.orgacs.org

Nickel catalysts , often paired with chiral ligands, are crucial for enantioselective reductive conjugate arylations of enones, producing chiral β-aryl ketones. researchgate.netorganic-chemistry.orgdicp.ac.cnacs.orgnih.gov

Photoredox Catalysis , frequently used in conjunction with nickel catalysis, has emerged as a mild and versatile strategy. This dual catalytic system facilitates acyl cross-coupling reactions from various carboxylic acid derivatives, providing access to a wide range of ketones, including sterically hindered ones. rsc.orgnih.govresearchgate.netacs.orgorganic-chemistry.org

One-Pot Multicomponent Synthesis employs a range of catalysts to streamline the synthesis of complex ketone structures. Catalysts such as p-toluenesulfonic acid, iodine, and boric acid have proven effective in promoting the condensation of aldehydes, ketones, and nitriles to form β-acetamido ketones efficiently. cdnsciencepub.comthieme-connect.comnih.gov

Heterogeneous Catalysis for Condensation and Hydrogenation Processes

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling. These processes are central to the industrial production of ketones and their analogs.

A prominent and efficient method for preparing aryl ketones, such as isobutyl styryl ketone, involves the alkylation of substituted benzylic carbons with acetoacetic ester, which is then followed by acid-catalyzed decarboxylation. This method is valued for its mild conditions and high selectivity.

Solid Brønsted acid catalysts are instrumental in this process. Materials like Amberlyst-15, HCl-modified montmorillonite (B579905) clays, and modified β-zeolites serve as effective catalysts. The reaction typically proceeds by protonating a benzylic alcohol to create a stabilized carbocation intermediate. This intermediate subsequently undergoes alkylation with acetoacetic ester. The final ketone product is obtained after hydrolysis and decarboxylation.

The choice of catalyst and the nature of the substituents on the aromatic ring significantly influence the reaction's efficiency. Electron-donating groups on the aromatic ring tend to stabilize the carbocation intermediate, leading to higher yields, while electron-withdrawing groups can diminish the yield.

Table 1: Performance of Solid Brønsted Acid Catalysts in Aryl Ketone Synthesis

| Substrate Type | Catalyst | Reaction Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Para-electron-donating groups | Amberlyst-15 | 120 (alkylation) | 50-80 | High selectivity under mild conditions. |

| Methyl-substituted benzylic alcohol | HCl-modified clay | 120-150 | ~35 | Steric hindrance leads to lower yield. |

Data sourced from reference .

Bifunctional catalysts, which possess both acidic/basic and metallic sites on a single solid support, are crucial for one-pot synthesis reactions. These catalysts facilitate multiple reaction steps, such as condensation, dehydration, and hydrogenation, in a single reactor, which is both economically and environmentally advantageous. ub.edunacatsoc.org

Pd/Nb2O5 Catalysts: Palladium supported on niobia/silica (B1680970) (Pd/Nb2O5/SiO2) has been shown to be effective for the one-step synthesis of methyl isobutyl ketone (MIBK) from acetone and hydrogen. epa.gov These catalysts exhibit high selectivity towards MIBK, with minimal formation of the isopropanol (B130326) byproduct. epa.gov The catalyst's activity can be affected by the accumulation of water, a challenge that can be mitigated by using a fixed-bed continuous flow reaction system. epa.gov

ZnII–CrIII Mixed Oxides: Palladium supported on zinc-chromium mixed oxides (Pd/ZnII–CrIII) is another efficient bifunctional catalyst for the one-step synthesis of MIBK. nacatsoc.orgresearchgate.netresearchgate.net This catalyst facilitates the acid-catalyzed condensation of acetone to mesityl oxide, followed by its hydrogenation to MIBK. researchgate.netresearchgate.net The amorphous form of the Zn-Cr oxide support generally shows higher catalytic activity than its crystalline counterpart, likely due to a larger surface area. nacatsoc.orgresearchgate.net

Cu-Al Mixed Oxides: Copper-aluminum mixed oxides have also been investigated for the synthesis of MIBK. researcher.lifeconicet.gov.ar These catalysts are particularly useful in the synthesis of MIBK from 2-propanol, where the copper component promotes the hydro-dehydrogenation steps and the acid-base sites on the support facilitate the aldol condensation. conicet.gov.ar

Table 2: Performance of Bifunctional Catalysts in Ketone Synthesis

| Catalyst | Reactants | Product | Selectivity (%) | Conversion (%) |

|---|---|---|---|---|

| 0.3 wt% Pd on amorphous Zn-Cr (1:1) oxide (gas-phase) | Acetone, H2 | MIBK | 78 | 40-66 |

| 0.3 wt% Pd on amorphous Zn-Cr (1:1) oxide (liquid-phase) | Acetone, H2 | MIBK | 83 | 56 |

| Pd/(Nb2O5/SiO2) | Acetone, H2 | MIBK | 88-92 | 30-35 |

Data sourced from references epa.govresearchgate.netresearchgate.net.

Organocatalysis in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for producing chiral molecules. beilstein-journals.orgmdpi.com

Chiral phosphoric acids (CPAs) are a prominent class of organocatalysts, known for their ability to promote a wide range of enantioselective transformations. acs.orgnih.gov They function as Brønsted acids, activating substrates through hydrogen bonding. mdpi.comacs.org

In the context of ketone synthesis, CPAs have been successfully employed in the asymmetric addition of various nucleophiles to electrophiles. For instance, they can catalyze the enantioselective addition of α-branched cyclic ketones to allenamides, creating an all-carbon quaternary stereocenter with high enantioselectivity. rsc.org CPAs also facilitate the asymmetric protonation of silyl (B83357) enol ethers to produce chiral ketones. acs.org Furthermore, they are effective in catalyzing the asymmetric synthesis of β,β-diaryl ketones through a one-pot tandem dehydration/1,6-addition/decarboxylation sequence involving 4-hydroxybenzyl alcohols and β-keto acids. rsc.org

The development of highly acidic CPAs, such as N-triflyl phosphoramides, has expanded the scope of these catalysts to even more challenging reactions. acs.org

Table 3: Chiral Phosphoric Acid Catalyzed Asymmetric Reactions

| Reaction Type | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Asymmetric protonation of silyl enol ether | BPTM (S)-1j | Chiral 2-phenylcyclohexanone | Quantitative | 80 |

| Asymmetric Mukaiyama–Mannich reaction | BPTM 1e | Chiral β-amino acid esters | 90-99 | 90-99 |

| Atroposelective desymmetrization of arylpyrroles | CPA 19 | Axially chiral arylpyrroles | up to 99 | up to 98 |

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry, which aim to reduce waste and use environmentally benign substances, are increasingly influencing the design of synthetic routes. uniroma1.it

Biocatalysis, utilizing enzymes or whole microorganisms, offers a sustainable pathway for chemical production from renewable feedstocks. nih.gov While direct biocatalytic synthesis of isobutyl styryl ketone is not widely reported, related ketones like MIBK have been successfully produced using bio-derived precursors.

A hybrid "Bio-Catalytic conversion" approach has been developed that combines engineered biosynthesis of carboxylic acids in microorganisms like E. coli with subsequent catalytic ketonization. nih.gov For example, isovaleric acid, produced through fermentation, can be converted to MIBK with high yield using solid base catalysts. nih.gov This strategy provides a renewable alternative to petrochemical-based routes.

Alcohol dehydrogenases (ADHs) are another class of enzymes widely used for the reduction of ketones to produce chiral alcohols, a key step in the synthesis of many active pharmaceutical ingredients. acs.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Isobutyl Styryl Ketone |

| Amberlyst-15 |

| Acetoacetic ester |

| Benzylic alcohol |

| Methyl isobutyl ketone (MIBK) |

| Acetone |

| Isopropanol |

| Mesityl oxide |

| Diisobutyl ketone (DIBK) |

| 2-propanol |

| Allenamides |

| Silyl enol ethers |

| 2-phenylcyclohexanone |

| β,β-diaryl ketones |

| 4-hydroxybenzyl alcohols |

| β-keto acids |

| N-triflyl phosphoramide |

| β-amino acid esters |

| Axially chiral arylpyrroles |

| Isovaleric acid |

| Palladium |

| Niobium pentoxide |

| Zinc |

| Chromium |

| Copper |

| Aluminum |

| HCl |

| β-zeolites |

| Pd/Nb2O5 |

| ZnII–CrIII mixed oxide |

| Cu-Al mixed oxides |

| Chiral Phosphoric Acid |

| BPTM (S)-1j |

| BPTM 1e |

| CPA 19 |

| Alcohol dehydrogenases (ADHs) |

Solvent-Free and Environmentally Benign Reaction Conditions

The synthesis of isobutyl styryl ketone and its analogues, which belong to the chalcone family, has increasingly moved towards environmentally sustainable methods. These green chemistry approaches aim to minimize or eliminate the use of hazardous organic solvents, reduce reaction times, and simplify work-up procedures, thereby lowering economic and environmental costs. researchgate.netcu.edu.eg Key strategies include microwave-assisted synthesis, ultrasound irradiation, and mechanochemical methods like grinding, often performed under solvent-free conditions with eco-friendly catalysts. researchgate.netacgpubs.org

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating. researchgate.net Reactions under microwave activation are often completed in minutes with high yields, and the absence of a solvent makes the process cleaner and more efficient. researchgate.netnih.gov

One notable method involves the Claisen-Schmidt condensation of aryl ketones and aldehydes using iodine-impregnated neutral alumina (B75360) as a catalyst under solvent-free, microwave-activated conditions. nih.govresearchgate.net This protocol has been successfully applied to synthesize a variety of substituted chalcones, achieving excellent yields of 79-95% in less than two minutes. nih.govresearchgate.net The mild reaction conditions and ease of work-up make it a valuable alternative to traditional methods. nih.gov Another eco-friendly approach utilizes anhydrous potassium carbonate (K2CO3) as a catalyst under solid-phase, solvent-free microwave irradiation. rasayanjournal.co.in This method avoids strong bases like NaOH or KOH, and has been used to produce o-hydroxy chalcones in 85-90% yields within 3-5 minutes. rasayanjournal.co.in

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis is another green technique that enhances reaction rates and yields. japsonline.com The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, accelerating the mass transfer and the reaction itself. derpharmachemica.com This method has been effectively used for chalcone synthesis, often leading to significantly shorter reaction times compared to conventional stirring methods. derpharmachemica.commdpi.com For instance, the ultrasound-assisted reaction between benzaldehyde and acetophenone was found to be 225 times faster than the conventional method (15 minutes vs. 4 hours). mdpi.com While some ultrasound-promoted syntheses use green solvents like water or ethanol, solvent-free applications are also explored. derpharmachemica.comsemanticscholar.org However, in some model reactions, solvent-free ultrasound conditions resulted in poor yields, indicating that the choice of solvent or lack thereof is highly dependent on the specific substrates. semanticscholar.org

Mechanochemical and Solid-State Synthesis

Mechanochemical methods, which involve grinding solid reactants together, represent a simple, efficient, and environmentally benign approach to chalcone synthesis. cu.edu.eg These reactions are typically performed at room temperature without any solvent, which aligns perfectly with the principles of green chemistry. cu.edu.eg A common procedure involves grinding equivalent amounts of an appropriate methyl ketone and an aromatic aldehyde with a solid catalyst, such as solid sodium hydroxide (NaOH) or p-toluenesulfonic acid (p-TSA). cu.edu.egresearchgate.net Using solid NaOH, reactions often reach completion within 3-10 minutes of grinding, with the product being easily isolated by washing with water. cu.edu.eg Alternatively, using the solid-phase organocatalyst p-TSA at 50–60 °C under solvent-free conditions also yields desired chalcones in very short reaction times with high purity. researchgate.net

Other environmentally benign catalysts have been successfully employed under solvent-free conditions. Bismuth(III) chloride (BiCl3) has been reported as a mild, green, and efficient catalyst for the Claisen-Schmidt condensation, providing high yields in as little as 20 minutes at 140°C. tandfonline.com More recently, magnesium hydrogen sulfate (B86663) (Mg(HSO4)2) has been introduced as an eco-friendly catalyst for solvent-free chalcone synthesis, proving effective for a wide range of substrates, including medicinally relevant chalcones like metochalcone. rsc.orgrsc.org

The following tables summarize the findings from various studies on environmentally benign synthesis methods for chalcones.

Table 1: Microwave-Assisted Solvent-Free Synthesis of Chalcones

| Reactant A | Reactant B | Catalyst | Time (min) | Yield (%) | Citation |

|---|---|---|---|---|---|

| Acetophenone | Benzaldehyde | I₂/Alumina | 1.5 | 92 | nih.gov |

| 4-Methylacetophenone | 4-Chlorobenzaldehyde | I₂/Alumina | 1.5 | 95 | nih.gov |

| 2-Hydroxyacetophenone | Benzaldehyde | Anhydrous K₂CO₃ | 3-5 | 85-90 | rasayanjournal.co.in |

Table 2: Solvent-Free Synthesis of Chalcones via Grinding/Solid-State Reaction

| Reactant A | Reactant B | Catalyst | Temperature | Time (min) | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| Acetophenone | Benzaldehyde | Solid NaOH | Room Temp. | 3-10 | 97 | cu.edu.eg |

| 4-Methylacetophenone | 4-Nitrobenzaldehyde | Solid NaOH | Room Temp. | 3-10 | 98 | cu.edu.eg |

| Acetophenone | Benzaldehyde | p-TSA | 50-60 °C | 15 | 92 | researchgate.net |

| Acetophenone | Benzaldehyde | BiCl₃ | 140 °C | 20 | 90 | tandfonline.com |

Chemical Reactivity and Transformation Studies of Isobutyl Styryl Ketone

Fundamental Reaction Pathways of α,β-Unsaturated Ketones

The reactivity of α,β-unsaturated ketones like isobutyl styryl ketone is characterized by the presence of two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. libretexts.orglumenlearning.com This dual reactivity allows for a variety of transformations, primarily nucleophilic additions and reduction reactions. The electronic delocalization across the conjugated system renders the β-carbon susceptible to attack by nucleophiles, a feature that defines much of its chemistry. libretexts.org

Nucleophilic Addition Reactions.nih.gov

Nucleophilic addition represents a cornerstone of the reactivity of isobutyl styryl ketone. medlifemastery.comstudy.comck12.org The polarized nature of the carbonyl group induces a partial positive charge on the carbonyl carbon, making it an electrophilic center. libretexts.orgmasterorganicchemistry.com Concurrently, resonance effects extend this electrophilicity to the β-carbon of the double bond. lumenlearning.comlibretexts.org This electronic arrangement leads to two primary modes of nucleophilic attack: 1,2-addition (direct addition) to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon. libretexts.org

The Michael addition, a classic example of 1,4-conjugate addition, is a pivotal reaction for α,β-unsaturated ketones. libretexts.orglibretexts.org This reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of the conjugated system, the Michael acceptor. libretexts.org The reaction is thermodynamically favorable due to the formation of a stronger carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. libretexts.orglibretexts.org

Thiols are particularly effective nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. nih.govacsgcipr.org The reaction, often referred to as aza-Michael addition when nitrogen nucleophiles are used, proceeds readily and is a highly atom-efficient method for forming carbon-sulfur or carbon-nitrogen bonds. nih.govacsgcipr.org The reactivity of the Michael acceptor is enhanced by the electron-withdrawing nature of the ketone, which polarizes the double bond and makes the β-carbon more electrophilic. researchgate.net While many Michael acceptors are known to react with a multitude of cellular thiols, the specific reactivity of isobutyl styryl ketone with biological thiols is a subject of ongoing investigation. nih.govscience.gov

Table 1: Examples of Nucleophiles in Michael Additions

| Nucleophile Class | Specific Example |

|---|---|

| Thiols | Glutathione, Cysteine |

| Amines | Primary and Secondary Amines |

| Carbanions | Enolates, Organocuprates |

| Azides | Sodium Azide |

The Michael addition can create new stereocenters at both the α- and β-carbons of the original α,β-unsaturated ketone. libretexts.org The stereochemical outcome of the reaction is influenced by various factors, including the structure of the reactants, the reaction conditions, and the use of chiral catalysts. acs.orgacs.org When an enolate is used as the nucleophile, new chiral centers can be generated, leading to the formation of diastereomeric or enantiomeric products. libretexts.orgacs.org The development of asymmetric Michael additions is a significant area of research, aiming to control the stereochemistry of the products formed. nih.gov

The competition between 1,2-addition to the carbonyl carbon and 1,4-addition to the β-carbon is a key aspect of the reactivity of α,β-unsaturated ketones. libretexts.orglumenlearning.comlibretexts.orgstackexchange.com The preferred pathway is largely determined by the nature of the nucleophile and the reaction conditions. lumenlearning.comstackexchange.com

1,2-Addition: This pathway is generally favored by "hard" nucleophiles, which are typically strong bases like Grignard reagents and organolithium compounds. stackexchange.comjove.com These reactions are often irreversible and under kinetic control, meaning the product that is formed fastest predominates. libretexts.orgstackexchange.com The initial product is an allylic alcohol after protonation.

1,4-Addition (Conjugate Addition): This pathway is favored by "soft" nucleophiles, which are typically weaker bases such as thiols, amines, and organocuprates. stackexchange.comjove.com These reactions are often reversible and under thermodynamic control, leading to the more stable product. libretexts.orgstackexchange.com The initial product is an enolate, which then tautomerizes to the more stable ketone. lumenlearning.comlibretexts.org

Table 2: Factors Influencing 1,2- vs. 1,4-Addition

| Factor | Favors 1,2-Addition (Kinetic Control) | Favors 1,4-Addition (Thermodynamic Control) |

|---|---|---|

| Nucleophile | Strong bases (e.g., Grignard reagents, organolithiums) stackexchange.comjove.com | Weaker bases (e.g., thiols, amines, cuprates) stackexchange.comjove.com |

| Reaction Conditions | Low temperatures, irreversible conditions | Higher temperatures, reversible conditions |

| Product Stability | Less stable allylic alcohol | More stable saturated ketone |

Michael Addition Chemistry

Reduction Reactions of the Carbonyl and Olefinic Moieties.nih.govrsc.org

The reduction of α,β-unsaturated ketones like isobutyl styryl ketone can selectively target either the carbonyl group or the carbon-carbon double bond, or both. The choice of reducing agent and reaction conditions determines the outcome. rsc.orglew.ro

Common reduction pathways include:

Reduction to Saturated Ketones: This involves the selective reduction of the carbon-carbon double bond, leaving the carbonyl group intact. rsc.org This can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reagents like sodium dithionite. organic-chemistry.org

Reduction to Allylic Alcohols: Selective reduction of the carbonyl group to a hydroxyl group while preserving the double bond yields an allylic alcohol. nih.govrsc.org Reagents like sodium borohydride (B1222165) (NaBH4) in the presence of cerium(III) chloride (Luche reduction) are often used for this transformation. rsc.org

Reduction to Saturated Alcohols: Complete reduction of both the carbonyl group and the double bond results in a saturated alcohol. lew.ro This can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under more forcing conditions.

Table 3: Selective Reduction of α,β-Unsaturated Ketones

| Product | Moiety Reduced | Typical Reagents/Conditions |

|---|---|---|

| Saturated Ketone | C=C double bond | Catalytic hydrogenation (e.g., H₂, Pd/C), transfer hydrogenation rsc.orgorganic-chemistry.org |

| Allylic Alcohol | C=O carbonyl group | NaBH₄/CeCl₃ (Luche reduction), certain enzymatic reductions nih.govrsc.org |

| Saturated Alcohol | Both C=C and C=O | LiAlH₄, catalytic hydrogenation (harsher conditions) lew.ro |

Oxidation Reactions

Isobutyl Styryl Ketone, as an α,β-unsaturated ketone, is susceptible to oxidation at both the carbon-carbon double bond and the carbonyl group. The specific reaction pathway often depends on the oxidizing agent employed.

One of the primary oxidation reactions for α,β-unsaturated ketones is epoxidation of the alkene moiety. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion. masterorganicchemistry.com For Isobutyl Styryl Ketone, this would result in the formation of an epoxy ketone. The reactivity of the double bond towards epoxidation can be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring.

Another significant oxidation pathway is the Baeyer-Villiger oxidation , which involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. stackexchange.com This reaction is also typically carried out with peroxy acids. In the case of unsymmetrical ketones like Isobutyl Styryl Ketone, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. For Isobutyl Styryl Ketone, the competition would be between the styryl group and the isobutyl group. The migratory aptitude order is typically tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. researchgate.net Based on this, the styryl (aryl) group would be expected to migrate in preference to the isobutyl (primary alkyl) group.

It is important to note that with α,β-unsaturated ketones, a competition between epoxidation and Baeyer-Villiger oxidation can exist. masterorganicchemistry.com The dominant pathway can be influenced by the specific substrate and reaction conditions. For some α,β-unsaturated ketones, the Baeyer-Villiger oxidation is the predominant process, while for others, epoxidation of the double bond occurs first, followed by a Baeyer-Villiger rearrangement of the resulting epoxy ketone. masterorganicchemistry.comwikipedia.org

Table 1: Potential Oxidation Reactions of Isobutyl Styryl Ketone This table presents hypothetical products based on general reactivity patterns of α,β-unsaturated ketones, as specific experimental data for Isobutyl Styryl Ketone was not available in the searched literature.

| Oxidizing Agent | Potential Reaction Type | Plausible Product |

| m-CPBA | Epoxidation | 2-isobutyryl-3-phenyloxirane |

| m-CPBA | Baeyer-Villiger Oxidation | Styryl 3-methylbutanoate |

Alpha Substitution Reactions

Alpha substitution reactions involve the replacement of a hydrogen atom at the carbon adjacent to the carbonyl group (the α-carbon) with an electrophile. These reactions typically proceed through an enol or enolate intermediate.

α-Halogenation is a common alpha substitution reaction. In acidic conditions, the reaction proceeds through an enol intermediate. The ketone is protonated, followed by deprotonation at the α-carbon to form the enol, which then acts as a nucleophile and attacks the halogen. nih.gov For an unsymmetrical ketone, halogenation in acid generally occurs at the more substituted α-carbon. However, in the case of Isobutyl Styryl Ketone, the α-hydrogens on the isobutyl side are enolizable.

Under basic conditions, α-halogenation occurs via an enolate intermediate. A base removes an α-proton to form a resonance-stabilized enolate, which is a potent nucleophile that attacks the halogen. nih.gov In base, halogenation tends to occur at the less sterically hindered α-carbon. Subsequent halogenations on the same carbon are often faster due to the inductive effect of the first halogen, which increases the acidity of the remaining α-protons.

α-Alkylation is another important alpha substitution that forms a new carbon-carbon bond. This reaction is typically carried out under basic conditions to generate an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation (kinetic vs. thermodynamic enolate) and to prevent side reactions such as O-alkylation or multiple alkylations. For Isobutyl Styryl Ketone, deprotonation would occur at the α-carbon of the isobutyl group.

Table 2: General Alpha Substitution Reactions Applicable to Isobutyl Styryl Ketone This table illustrates general transformations, as specific experimental data for Isobutyl Styryl Ketone was not found.

| Reaction Type | Reagents | General Product |

| α-Bromination (acidic) | Br2, Acetic Acid | α-Bromo Isobutyl Styryl Ketone |

| α-Alkylation (basic) | 1. LDA, THF; 2. CH3I | α-Methyl Isobutyl Styryl Ketone |

Stereochemical Aspects of Isobutyl Styryl Ketone Reactivity

Diastereoselectivity and Enantioselectivity in Transformations

Many reactions involving Isobutyl Styryl Ketone have the potential to create new stereocenters, making the control of diastereoselectivity and enantioselectivity a key consideration.

In reactions such as the Michael addition (conjugate addition), where a nucleophile adds to the β-carbon of the α,β-unsaturated system, two new stereocenters can be formed if both the nucleophile and the β-carbon become chiral. The relative orientation of the substituents on these new stereocenters determines the diastereomeric outcome (syn vs. anti). The diastereoselectivity is influenced by steric and electronic factors in the transition state.

Achieving enantioselectivity in reactions of Isobutyl Styryl Ketone typically requires the use of a chiral catalyst or a chiral auxiliary. Organocatalysis has emerged as a powerful tool for the enantioselective conjugate addition to α,β-unsaturated ketones. rsc.orgmdpi.comnih.gov Chiral amines, for instance, can react with the ketone to form a chiral enamine intermediate, which then adds to an electrophile in a stereocontrolled manner. Alternatively, chiral Brønsted acids or Lewis acids can activate the ketone towards nucleophilic attack, creating a chiral environment that favors the formation of one enantiomer over the other.

Table 3: Strategies for Stereocontrol in Reactions of α,β-Unsaturated Ketones This table outlines general approaches to stereoselectivity, as specific data for Isobutyl Styryl Ketone is limited.

| Reaction Type | Stereochemical Goal | General Strategy |

| Michael Addition | Diastereoselectivity | Control of the transition state geometry through reagent and substrate structure. |

| Michael Addition | Enantioselectivity | Use of a chiral organocatalyst (e.g., a chiral secondary amine) to form a chiral enamine intermediate. |

| Epoxidation | Enantioselectivity | Use of a chiral ketone catalyst for asymmetric epoxidation. |

Conformational Analysis and its Influence on Reactivity

The reactivity of Isobutyl Styryl Ketone is significantly influenced by its conformational preferences around the single bond connecting the carbonyl group and the α,β-double bond. Two planar conformations are possible: the s-cis and s-trans conformers. In the s-cis conformation, the double bond and the carbonyl group are on the same side of the single bond, while in the s-trans conformation, they are on opposite sides.

For alkyl styryl ketones, the s-trans conformer is generally more stable and thus predominates. rsc.org The equilibrium between these two conformers can be influenced by the polarity of the solvent. An increase in solvent polarity tends to favor the more polar s-trans form. The relative stability of these conformers is determined by a balance of steric effects and electrostatic interactions between the C=O and C=C groups.

The accessibility of either the s-cis or s-trans conformation can have a profound impact on the outcome of a reaction. For instance, in pericyclic reactions like the Diels-Alder reaction, the diene component must be in the s-cis conformation to react. While Isobutyl Styryl Ketone is a dienophile, its own conformational bias can influence its approach to a diene. In nucleophilic additions, the trajectory of the incoming nucleophile will be different for each conformer, potentially leading to different stereochemical outcomes. libretexts.orgaklectures.com The steric hindrance around the carbonyl group and the β-carbon is different in the s-cis and s-trans conformations, which can affect the rate and selectivity of reactions.

Specific Reaction Types and Mechanisms Involving Isobutyl Styryl Ketone

Self-Condensation Reactions Leading to Oligomeric Ketones

Under certain conditions, Isobutyl Styryl Ketone can undergo self-condensation reactions to form dimers or higher oligomers. These reactions can be initiated by various means, including base catalysis or photochemical activation.

Under base-catalyzed conditions , an enolate can be formed by deprotonation at the α-carbon of the isobutyl group. This enolate can then act as a nucleophile in a Michael addition to the β-carbon of another molecule of Isobutyl Styryl Ketone. The resulting enolate can then undergo an intramolecular aldol (B89426) condensation to form a cyclic product. This type of transformation is analogous to the Robinson annulation.

Photochemical [2+2] cycloaddition is another pathway for the dimerization of α,β-unsaturated ketones. Upon absorption of UV light, the molecule is promoted to an excited state. In this excited state, it can react with a ground-state molecule in a cycloaddition reaction to form a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the resulting cycloadduct depend on the nature of the excited state (singlet or triplet) and the alignment of the two molecules in the transition state. This can lead to the formation of various dimeric structures, including head-to-head and head-to-tail isomers.

Table 4: Potential Self-Condensation Pathways for Isobutyl Styryl Ketone

| Reaction Type | Initiator | Intermediate | Product Type |

| Michael/Aldol Condensation | Base | Enolate | Cyclic Dimer |

| [2+2] Cycloaddition | UV Light | Excited State | Cyclobutane Dimer |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgencyclopedia.pub It is a concerted [4+2] cycloaddition between a conjugated diene (the 4π electron component) and a dienophile (the 2π electron component). wikipedia.orgnih.gov

As an α,β-unsaturated ketone, isobutyl styryl ketone can function as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making it more electrophilic and thus more reactive towards the electron-rich diene. youtube.com This reaction provides a direct route to substituted cyclohexene (B86901) derivatives, simultaneously forming two new carbon-carbon bonds with a high degree of stereocontrol. wikipedia.org

Table 2: Components of a Diels-Alder Reaction Involving a Styryl Ketone

| Component | Role | Example | Key Features |

|---|---|---|---|

| Diene | 4π electron system | Butadiene | Must be in the s-cis conformation to react. |

| Dienophile | 2π electron system | Isobutyl Styryl Ketone | Reactivity is enhanced by electron-withdrawing groups, such as the ketone carbonyl. youtube.com |

Reactions with Resorcinol (B1680541) and Related Phenolic Compounds

The acid-catalyzed reaction of resorcinol with α,β-unsaturated ketones leads to the formation of complex heterocyclic products. nih.gov These reactions typically result in chroman derivatives. For example, the reaction of resorcinol with mesityl oxide, an α,β-unsaturated ketone, yields a 1-benzopyran derivative in high yield. nih.gov Similarly, isobutyl styryl ketone is expected to react with resorcinol, where one of the hydroxyl groups of resorcinol adds to the β-carbon of the ketone, followed by cyclization involving the other hydroxyl group to form a chroman ring system.

Cyclization Reactions for Heterocycle Formation

The carbon skeleton of isobutyl styryl ketone serves as a valuable building block for the synthesis of various heterocyclic compounds.

Pyrimidines are an important class of nitrogen-containing heterocycles. A versatile method for their synthesis involves the cyclization of ketones with nitriles. researchgate.netorganic-chemistry.org Copper-catalyzed methods under basic conditions allow for the reaction of a ketone with two molecules of a nitrile to construct the pyrimidine (B1678525) ring. researchgate.netmdpi.com In this synthesis, the ketone provides part of the carbon backbone of the resulting heterocycle. This strategy represents an efficient way to create diversely functionalized pyrimidines from simple precursors like isobutyl styryl ketone. organic-chemistry.org The reaction proceeds through a pathway involving the formation of new C-C and C-N bonds. researchgate.net

Table 3: General Components for Pyrimidine Synthesis

| Reactant Type | Role in Synthesis |

|---|---|

| Ketone (e.g., Isobutyl Styryl Ketone) | Provides carbon atoms for the pyrimidine ring. |

| Nitrile | Provides nitrogen atoms and a carbon atom for the ring. clockss.orgnih.gov |

Derivatization and Functionalization Strategies

The chemical structure of isobutyl styryl ketone offers multiple sites for derivatization and functionalization. The primary reactive centers are the carbonyl group, the α,β-carbon-carbon double bond, and the aromatic ring.

Carbonyl Group Modification : The ketone functionality can be reduced to a secondary alcohol, converted to an imine, or undergo reactions with organometallic reagents to introduce new alkyl or aryl groups.

Alkene Functionalization : The double bond can be hydrogenated to yield the corresponding saturated ketone. It can also undergo various addition reactions, such as halogenation or epoxidation.

Analytical Derivatization : For analytical purposes, especially in techniques like mass spectrometry, derivatization is used to enhance detection sensitivity. Reagents can be used to introduce easily ionizable groups onto the molecule. For example, derivatizing agents that react with carbonyl groups can be employed to improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.

These strategies allow for the targeted modification of isobutyl styryl ketone to produce a wide array of derivatives with tailored chemical and physical properties.

Conversion to Other Functionalities (e.g., esters)

The ketone moiety of isobutyl styryl ketone can be transformed into other functional groups, such as esters, through oxidative rearrangement reactions. Two classical methods for this conversion are the Baeyer-Villiger oxidation and the haloform reaction.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl or aryl groups. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the general order being: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of isobutyl styryl ketone, there are two potential migrating groups: the styryl group and the isobutyl group. Based on the established migratory aptitude, the styryl (phenyl-substituted vinyl) group is expected to migrate preferentially over the primary isobutyl group. This would result in the formation of isobutyl benzoate.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of Isobutyl Styryl Ketone

| Starting Material | Reagent | Predicted Major Product |

| Isobutyl Styryl Ketone | m-CPBA | Isobutyl benzoate |

Haloform Reaction: The haloform reaction is a method to convert methyl ketones into carboxylates. researchgate.net Since isobutyl styryl ketone does not possess a methyl ketone functionality, it would not directly undergo a classical haloform reaction to produce a shorter-chain carboxylic acid and a haloform.

Synthesis of Complex Molecular Architectures

The conjugated enone system of isobutyl styryl ketone makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds and products of cycloaddition and conjugate addition reactions. The reactivity of chalcones, the parent class of compounds to which isobutyl styryl ketone belongs, is well-documented in this regard.

Synthesis of Pyridines and Pyrimidines: Chalcones are widely used as precursors for the synthesis of substituted pyridines and pyrimidines, which are important structural motifs in many biologically active compounds. researchgate.netpnrjournal.comnih.gov The synthesis of these heterocycles typically involves a condensation reaction of the chalcone (B49325) with a suitable nitrogen-containing reagent.

For instance, the reaction of a chalcone with urea (B33335) or guanidine (B92328) in the presence of a base can lead to the formation of pyrimidine derivatives. semanticscholar.orgresearchgate.net Similarly, pyridines can be synthesized from chalcones through various methods, including reactions with malononitrile (B47326) and an ammonium (B1175870) source. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from Isobutyl Styryl Ketone

| Reagent(s) | Resulting Heterocycle |

| Urea / Base | Pyrimidine derivative |

| Guanidine / Base | Pyrimidine derivative |

| Malononitrile / Ammonium source | Pyridine derivative |

Cycloaddition Reactions: The carbon-carbon double bond in isobutyl styryl ketone can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. This reaction provides a powerful tool for the construction of six-membered rings with controlled stereochemistry. Chalcones have been shown to participate in such reactions, leading to the formation of complex polycyclic structures. acs.orgacs.org

Michael Addition Reactions: As a Michael acceptor, the β-carbon of the enone system in isobutyl styryl ketone is susceptible to nucleophilic attack. jchemrev.com This conjugate addition, known as the Michael reaction, is a fundamental carbon-carbon bond-forming reaction. A wide range of nucleophiles, including enolates, amines, and thiols, can be employed as Michael donors. chemrevlett.comedu.krdrsc.orgresearchgate.net The resulting Michael adducts can then be further elaborated into more complex molecular structures.

Table 3: Examples of Michael Donors for Reaction with Isobutyl Styryl Ketone

| Michael Donor Class | Example Nucleophile |

| Active Methylene Compounds | Diethyl malonate |

| Organocuprates | Lithium dimethylcuprate |

| Amines | Piperidine |

| Thiols | Thiophenol |

The diverse reactivity of isobutyl styryl ketone makes it a versatile intermediate in organic synthesis, enabling the construction of a wide array of functionalized and structurally complex molecules.

Theoretical and Computational Investigations of Isobutyl Styryl Ketone

Electronic Structure and Reactivity Prediction

The arrangement of electrons in a molecule is fundamental to its chemical behavior. Computational analyses provide a detailed picture of this arrangement and allow for the prediction of how and where the molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating high polarizability, low kinetic stability, and high chemical reactivity. researchgate.net For Isobutyl Styryl Ketone, the conjugated system including the phenyl ring, the carbon-carbon double bond, and the carbonyl group is expected to significantly influence the HOMO and LUMO energies, resulting in a relatively small energy gap.

Computational studies, typically using DFT methods like B3LYP, can precisely calculate these orbital energies. researchgate.netmjcce.org.mk The analysis would reveal the distribution of the HOMO and LUMO across the molecule. It is anticipated that the HOMO would be localized primarily on the styryl fragment (the phenyl ring and C=C bond), while the LUMO would be concentrated on the α,β-unsaturated ketone moiety, particularly the carbonyl carbon.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Conjugated Ketone

This table presents typical values for a molecule with a similar structure to Isobutyl Styryl Ketone to illustrate the concepts of FMO analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.7 | ELUMO - EHOMO; a smaller gap indicates higher reactivity. |

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize regions of high electron localization in a molecule. jussieu.fronetep.org These descriptors provide an intuitive picture of chemical bonding, revealing the locations of covalent bonds, lone pairs, and the cores of atoms in a manner consistent with classical models like Lewis structures and VSEPR theory. onetep.orgepfl.ch

ELF values range from 0 to 1, where a value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds or lone pairs. onetep.org A value around 0.5 is indicative of a highly delocalized, "electron-gas-like" region. jussieu.fr LOL provides a similar, often cleaner, representation of electron localization. epfl.ch

For Isobutyl Styryl Ketone, an ELF/LOL analysis would be expected to show:

High localization values in the regions of the C-H, C-C, C=C, and C=O bonds, clearly defining the covalent framework.

Distinct basins of localization corresponding to the lone pairs on the carbonyl oxygen atom.

Regions of intermediate localization over the phenyl ring, illustrating the delocalized π-electron system.

These studies offer a powerful visual confirmation of the molecule's electronic structure, highlighting the distinct regions of bonding and non-bonding electrons that govern its geometry and reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) analysis provides a map of the charge distribution on the surface of a molecule, which is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. nih.govymerdigital.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. ymerdigital.com

In Isobutyl Styryl Ketone, the MEP surface would likely show:

A region of strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This is the primary site for interaction with electrophiles or protons.

A region of positive potential (blue) around the carbonyl carbon, making it a target for nucleophiles.

The π-system of the phenyl ring and the adjacent double bond would also exhibit negative potential, though likely less intense than that of the carbonyl oxygen.

The Fukui function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. mjcce.org.mkymerdigital.com It helps to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By calculating the condensed Fukui indices for each atom, one can rank the reactivity of different sites.

Table 2: Predicted Reactive Sites in Isobutyl Styryl Ketone using Fukui Functions

This table illustrates the expected outcome of a Fukui function analysis, identifying the most probable atoms for different types of chemical attack.

| Atom | Attack Type | Predicted Fukui Index | Reactivity Ranking |

| Carbonyl Oxygen | Electrophilic (f-) | High | 1 |

| Carbonyl Carbon | Nucleophilic (f+) | High | 1 |

| β-Carbon (of C=C) | Nucleophilic (f+) | Moderate | 2 |

| Phenyl Ring Carbons | Radical (f0) | Varies | High |

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, calculate energy barriers, and understand the precise role of catalysts.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). taylorandfrancis.com The transition state is not a stable intermediate but an fleeting arrangement of atoms at the peak of the energy barrier separating reactants and products. taylorandfrancis.com Locating the precise geometry and energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate. youtube.com

Computational methods allow for the explicit calculation of transition state structures. taylorandfrancis.com For the synthesis of Isobutyl Styryl Ketone, which is typically formed via a Claisen-Schmidt condensation (a type of aldol (B89426) condensation), transition state analysis would elucidate the key steps:

Enolate Formation: Modeling the abstraction of an α-proton from isobutyl methyl ketone by a base.

Nucleophilic Attack: Locating the transition state for the attack of the resulting enolate on the benzaldehyde (B42025) carbonyl carbon.

Dehydration: Analyzing the pathway for the elimination of a water molecule to form the final α,β-unsaturated ketone.

By calculating the energy of the reactants, transition states, and products, a complete reaction energy profile can be constructed, providing a detailed understanding of the reaction mechanism and identifying the rate-determining step.

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational modeling can reveal how a catalyst achieves this at a molecular level. nih.gov The synthesis of ketones like methyl isobutyl ketone (MIBK) often employs solid acid or base catalysts, and similar principles apply to Isobutyl Styryl Ketone. nih.govresearchgate.net

Theoretical studies can model the interaction between the reactant molecules and the catalyst's active sites. For example, in a base-catalyzed aldol condensation: